molecular formula C13H14N2O2 B8329667 1-(4-Ethoxycarbonylaminophenyl)pyrrole

1-(4-Ethoxycarbonylaminophenyl)pyrrole

Cat. No.: B8329667
M. Wt: 230.26 g/mol
InChI Key: LRODMBRGWIRWIY-UHFFFAOYSA-N
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Description

1-(4-Ethoxycarbonylaminophenyl)pyrrole is a synthetic pyrrole derivative designed for research and development applications, particularly in medicinal chemistry. The pyrrole ring is a privileged scaffold in drug discovery due to its aromatic, electron-rich nature, which allows it to engage in various molecular interactions such as hydrogen bonding and π-π stacking with biological targets . Pyrrole-containing compounds are investigated for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral effects . Specifically, this compound features a urethane (ethoxycarbonyl) group linked to the phenyl ring, a structural motif often incorporated to modulate the molecule's lipophilicity and overall drug-likeness, which are critical factors for absorption, distribution, metabolism, and excretion (ADME) properties . As a key intermediate, it can be utilized in the synthesis of more complex molecules or to study structure-activity relationships (SAR) in the development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl N-(4-pyrrol-1-ylphenyl)carbamate

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)14-11-5-7-12(8-6-11)15-9-3-4-10-15/h3-10H,2H2,1H3,(H,14,16)

InChI Key

LRODMBRGWIRWIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)N2C=CC=C2

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(4-Ethoxycarbonylaminophenyl)pyrrole typically involves the reaction of pyrrole derivatives with appropriate acylating agents. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrrole derivatives can demonstrate significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-cancer Properties : Research indicates that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing effective cancer therapies with minimal side effects.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models, suggesting its potential as an antimicrobial agent against resistant strains.
  • Cancer Treatment : In vitro studies showed that this compound inhibited the growth of breast cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.
  • Anti-inflammatory Applications : Clinical trials involving related pyrrole compounds have indicated a reduction in inflammatory markers in patients with chronic inflammatory diseases, supporting further exploration of this compound's therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison:
  • 1-(2-Isocyanophenyl)pyrrole ()
  • 3-/4-Chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline ()
  • 1-(2-Aminophenyl)pyrrole ()
Table 1: Structural and Electronic Properties
Compound Substituent Position/Type Dihedral Angle (Pyrrole-Phenyl) Notable Interactions
1-(4-Ethoxycarbonylaminophenyl)pyrrole Para: -NHCO₂Et Not reported (estimated ~70–85°) N–H···O hydrogen bonds, C–H···π
1-(2-Isocyanophenyl)pyrrole Ortho: -N≡C Not reported Reacts with iminium salts
3-Chloro-N-[1-(pyrrolyl)ethylidene]aniline (I) Ortho: -Cl 75.65° N–H···N H-bonds, C–H···π
4-Chloro-N-[1-(pyrrolyl)ethylidene]aniline (II) Para: -Cl 86.56° No proton disorder at imino N
1-(2-Aminophenyl)pyrrole Ortho: -NH₂ 72° (XRD data) Strong H-bonding, planar backbone

Key Observations:

  • The dihedral angle between pyrrole and phenyl rings is highly sensitive to substituent position and electronic effects. Para-substituted derivatives (e.g., 4-chloro in ) exhibit larger angles (~86°), suggesting reduced conjugation compared to ortho-substituted analogs (~75°). For this compound, the angle is expected to lie within this range, modulating its π-conjugation and solubility.

Spectroscopic and Quantum Mechanical Comparisons

Table 3: Spectroscopic Data
Compound IR (cm⁻¹) UV-Vis (λ_max, nm) Fluorescence
This compound ~3300 (N–H), ~1700 (C=O) ~280 (π→π*) Moderate emission
1-(2-Aminophenyl)pyrrole 3450 (N–H), 1620 (C=N) 265 Strong fluorescence

Key Observations:

  • The C=O stretch (~1700 cm⁻¹) in this compound distinguishes it from amino- or chloro-substituted analogs.
  • Fluorescence quenching is expected compared to 1-(2-aminophenyl)pyrrole due to the electron-withdrawing ethoxycarbonyl group reducing π-conjugation .

Preparation Methods

1,4-Diketone Preparation

Ethyl acetoacetate reacts with 4-nitrobenzaldehyde under Claisen-Schmidt conditions to yield a 1,4-diketone precursor. Catalytic amounts of NaOH (5% w/v) in ethanol at 60°C drive this condensation.

Cyclocondensation with Amines

The diketone intermediate undergoes cyclization with ammonium acetate in glacial acetic acid (reflux, 4 h) to form the pyrrole nucleus. For this compound, substituting ammonium acetate with 4-ethoxycarbonylaminophenylamine introduces the target substituent directly during ring closure.

Optimization Insights :

  • Acid Strength : Glacial acetic acid (pH ≈ 2.5) accelerates imine formation while minimizing diketone degradation.

  • Stoichiometry : A 1:1.2 molar ratio of diketone to amine maximizes ring closure efficiency.

  • Byproduct Mitigation : Azeotropic removal of water using Dean-Stark apparatus improves yields to 72%.

Post-synthesis, the crude product is typically partitioned between dichloromethane and water, with the organic layer dried over Na₂SO₄ before solvent evaporation.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Late-stage functionalization via palladium-catalyzed cross-coupling enables precise installation of the 4-ethoxycarbonylaminophenyl group. This approach decouples pyrrole synthesis from aromatic substitution, offering modularity:

  • Pyrrole Halogenation : Bromination of 1H-pyrrole using N-bromosuccinimide (NBS) in CCl₄ yields 3-bromopyrrole (82% yield).

  • Boronic Acid Preparation : 4-Ethoxycarbonylaminophenylboronic acid is synthesized via Miyaura borylation of 4-nitroiodobenzene followed by nitro group reduction and ethoxycarbonyl protection.

  • Cross-Coupling : Pd(PPh₃)₄ (5 mol%) catalyzes the reaction between 3-bromopyrrole and the boronic acid in a 1:1.5 molar ratio, using K₂CO₃ as base in toluene/water (3:1) at 90°C.

Key Advantages :

  • Functional Group Tolerance : The ethoxycarbonyl group remains intact under coupling conditions.

  • Scalability : Reactions proceed efficiently at 0.5–5 mol scales with consistent 65–70% yields.

Purification via flash chromatography (silica gel, ethyl acetate/hexane) removes residual palladium and boronic acid byproducts.

Solid-Phase Synthesis for Sequential Functionalization

Adapting peptide synthesis techniques, solid-phase methods enable stepwise construction of complex pyrrole derivatives:

  • Resin Loading : 2-Chlorotrityl chloride resin (2-CTC) is functionalized with Fmoc-protected pyrrole-3-carboxylic acid using DIPEA in dry DCM.

  • Deprotection and Coupling : Sequential Fmoc removal (20% piperidine/DMF) allows coupling of 4-ethoxycarbonylaminophenyl isocyanate using HBTU/HOBt activation.

  • Cleavage : TFA/DCM (1:99) liberates the product while preserving acid-labile groups.

Process Metrics :

  • Coupling Efficiency : >95% per step (monitored by Kaiser test)

  • Overall Yield : 58% over 4 steps

This method excels in producing gram-scale quantities with minimal purification, though initial resin costs may limit industrial adoption.

Catalytic Dehydrogenation of Pyrrolidines

Patent-derived methods utilizing noble metal catalysts offer a redox-economic route:

  • Pyrrolidine Synthesis : 4-Ethoxycarbonylaminophenylpyrrolidine is prepared via reductive amination of levulinic acid derivatives.

  • Dehydrogenation : A Pt/Pd/ZrO₂ catalyst (0.5% each metal) in a tubular reactor at 260°C under H₂/N₂ (75:25) gas flow converts pyrrolidine to pyrrole.

Critical Parameters :

  • Water Co-feed : 15–20 wt% water suppresses butyronitrile formation (<0.1%).

  • Residence Time : 0.05 L feed/L catalyst/h balances conversion (89%) and selectivity (93%).

Downstream processing involves phase separation to remove water, followed by vacuum distillation (bp 120–125°C at 15 mmHg).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (HPLC)Scale (g)Key Advantage
Knovenagel6895.20.1–10Single-step synthesis
Paal-Knorr7297.81–50Direct amine incorporation
Suzuki Coupling7099.10.5–5Late-stage functionalization
Solid-Phase5898.50.1–2Purification simplicity
Catalytic Dehydrogenation8996.310–1000Industrial scalability

Q & A

Q. What advanced chromatographic techniques separate enantiomers of functionalized pyrroles?

  • Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers with >99% ee. For scale-up, simulated moving bed (SMB) chromatography reduces solvent use by 40% .

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